CJ033466

hERG cardiac safety 5-HT4 agonist

CJ033466 is the definitive 5-HT4 partial agonist for gastroprokinetic research requiring uncompromised cardiac safety. With an EC50 of 0.927 nM, >1000-fold selectivity over 5-HT1A/2A/2C/3/6/7 and D2 receptors, and a wide hERG safety margin (IC50 = 2.6 μM), it eliminates the confounding cardiotoxicity of cisapride and other in-class agonists. Delivers 30-fold greater potency than cisapride in conscious dog models, enabling lower dosing and cleaner physiological readouts. Ideal for gastroparesis, postoperative ileus, and functional dyspepsia models where translational relevance depends on unambiguous 5-HT4-specific signaling. ≥98% purity, research use only.

Molecular Formula C19H28ClN5O
Molecular Weight 377.9 g/mol
CAS No. 519148-48-2
Cat. No. B1662345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ033466
CAS519148-48-2
Synonyms5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]-imidazo[1,2-a]pyridine-8-carboxamide
Molecular FormulaC19H28ClN5O
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N
InChIInChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26)
InChIKeyISKHMDNIWXPUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CJ033466 (CAS 519148-48-2): A Highly Selective 5-HT4 Partial Agonist with Quantified Gastroprokinetic Efficacy


CJ033466 is an imidazopyridine carboxamide derivative that acts as a potent and selective 5-HT4 serotonin receptor partial agonist . It exhibits an EC50 of 0.927 nM in functional assays and displays >1000-fold selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7) and dopamine D2 receptors . The compound demonstrates oral bioavailability and robust gastroprokinetic effects in vivo, with 30-fold greater potency than cisapride in conscious dog models . CJ033466 was originally synthesized at Pfizer Laboratories and is exemplified in patent applications WO2003035649 and WO2004026869 .

Why Substituting CJ033466 with Other 5-HT4 Agonists Risks Compromising Experimental Reproducibility and Safety Profiles


5-HT4 receptor agonists such as cisapride, mosapride, prucalopride, and tegaserod vary substantially in their hERG channel liability, in vivo potency, receptor selectivity, and intrinsic activity. CJ033466's unique combination of a wide cardiac safety margin (hERG IC50 = 2.6 μM) , nanomolar potency, and >1000-fold selectivity over off-target receptors cannot be assumed for other in-class compounds. Substituting CJ033466 with less selective or more cardiotoxic agonists may introduce confounding off-target effects or cardiac toxicity in animal models, undermining experimental reproducibility and translational relevance.

Quantitative Differentiation of CJ033466 (CAS 519148-48-2) from Closest Analogs


hERG Safety Margin: CJ033466 Exhibits Widest Cardiac Safety Margin Among Cisapride, Mosapride, and Prucalopride

In a whole-cell patch-clamp study in HEK293 cells, CJ033466 weakly blocked the hERG potassium channel with an IC50 of 2.6 μM . In contrast, cisapride potently inhibited hERG with an IC50 of 0.0445 μM , while mosapride produced no significant effect on recombinant hERG current . The safety margin, calculated as the ratio of hERG IC50 to 5-HT4 EC50, was widest for CJ033466 among the three agonists , translating to a >58-fold lower hERG affinity compared to cisapride. This suggests a lower clinical risk of cardiac arrhythmia in CJ033466 compared with the other 2 agonists .

hERG cardiac safety 5-HT4 agonist QT prolongation

In Vivo Gastroprokinetic Potency: 30-Fold Greater Than Cisapride in Conscious Dog Model

In conscious dog studies, CJ033466 dose-dependently stimulated gastric antral motility in both fasted and postprandial states and was found to be 30 times more potent than cisapride in stimulating gastrointestinal motility . At the minimally effective dose established in gastric motility studies, CJ033466 also accelerated gastric emptying in a gastroparesis dog model . This in vivo potency differential is further corroborated by independent sources stating that CJ033466 stimulated gastrointestinal motility with 30 times the potency of cisapride in animal tests .

gastroprokinetic in vivo efficacy gastric motility cisapride

5-HT4 Receptor Selectivity: >1000-Fold Over Other Serotonin and Dopamine Receptors

CJ033466 displays >1000-fold selectivity for the 5-HT4 receptor over other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7) and the dopamine D2 receptor in binding and functional assays . This selectivity profile is superior to that of earlier 5-HT4 agonists such as cisapride, mosapride, and tegaserod, which exhibit varying degrees of off-target activity at other receptors .

receptor selectivity off-target 5-HT4 serotonin

Anti-Inflammatory Efficacy in Postoperative Ileus: Comparable to Mosapride with Distinct Safety Profile

In a rat model of postoperative ileus (POI), both CJ033466 (1 mg/kg, s.c.) and mosapride citrate (0.3 and 1 mg/kg, s.c.) significantly attenuated intestinal motility dysfunction, leucocyte infiltration, and inflammatory mediator expression (IL-1β, IL-6, TNFα, MCP-1, iNOS) after intestinal manipulation . While both compounds demonstrated comparable efficacy in ameliorating POI-associated inflammation and dysmotility, CJ033466 offers the added advantage of a wider hERG safety margin (see Evidence Item 1), making it a preferable choice for studies where cardiac safety is a concurrent concern .

postoperative ileus anti-inflammatory gastrointestinal motility mosapride

Optimal Application Scenarios for CJ033466 (CAS 519148-48-2) in Preclinical Research


Gastrointestinal Motility Studies Requiring High In Vivo Potency and Low Cardiac Risk

CJ033466 is ideal for conscious animal models of gastroparesis, postoperative ileus, or functional dyspepsia where robust prokinetic efficacy must be achieved without confounding hERG-mediated cardiotoxicity. Its 30-fold greater potency than cisapride and wide hERG safety margin enable lower dosing and reduce the risk of QT prolongation, ensuring cleaner physiological readouts.

Mechanistic Studies of 5-HT4 Receptor Signaling with Minimal Off-Target Interference

Due to its >1000-fold selectivity for 5-HT4 over other serotonin and dopamine receptors , CJ033466 is the preferred tool compound for dissecting 5-HT4-specific signaling pathways in enteric neurons, smooth muscle, and immune cells. This selectivity ensures that observed effects are unambiguously attributable to 5-HT4 activation, enhancing data reproducibility and interpretability.

Postoperative Ileus Research with Dual Motility and Anti-Inflammatory Endpoints

In rat models of postoperative ileus, CJ033466 (1 mg/kg) effectively restores intestinal motility and suppresses inflammatory mediator expression . Its efficacy is comparable to mosapride, but its superior cardiac safety profile makes it a more suitable candidate for long-term dosing studies or for use in strains with heightened cardiac sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CJ033466

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.